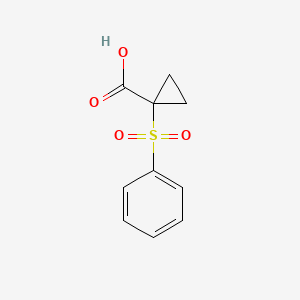

1-(Phenylsulfonyl)cyclopropanecarboxylic acid

Descripción general

Descripción

1-(Phenylsulfonyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H10O4S. It is characterized by a cyclopropane ring attached to a carboxylic acid group and a phenylsulfonyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(Phenylsulfonyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with good purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up can be applied. This involves optimizing reaction conditions, using efficient purification techniques, and ensuring the safety and environmental compliance of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-(Phenylsulfonyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces sulfides.

Aplicaciones Científicas De Investigación

1-(Phenylsulfonyl)cyclopropanecarboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(Phenylsulfonyl)cyclopropanecarboxylic acid involves its interaction with molecular targets through its functional groups. The phenylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclopropane ring adds strain to the molecule, making it more reactive in certain conditions.

Comparación Con Compuestos Similares

Similar Compounds

1-Phenylcyclopropanecarboxylic acid: Lacks the sulfonyl group, making it less reactive in certain reactions.

Cyclopropanecarboxylic acid: Simpler structure without the phenylsulfonyl group, used in different synthetic applications.

Uniqueness

1-(Phenylsulfonyl)cyclopropanecarboxylic acid is unique due to the presence of both the cyclopropane ring and the phenylsulfonyl group. This combination imparts distinct reactivity and makes it a valuable compound in various chemical transformations .

Actividad Biológica

1-(Phenylsulfonyl)cyclopropanecarboxylic acid (PSCA) is an organic compound characterized by a cyclopropane ring, a carboxylic acid group, and a phenylsulfonyl moiety. Its unique structure has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of PSCA, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H10O4S

- Functional Groups : Cyclopropane ring, carboxylic acid, phenylsulfonyl group

The presence of the cyclopropane ring contributes to the compound's strain and reactivity, while the phenylsulfonyl group enhances its interaction with biological targets.

The biological activity of PSCA is primarily attributed to its ability to interact with specific molecular targets. The phenylsulfonyl group can participate in various chemical reactions, influencing the compound's reactivity and interactions with biomolecules. The cyclopropane ring's strain may also facilitate binding to enzymes or receptors involved in key biochemical pathways.

Biological Activities

- Antimicrobial Properties : PSCA and its derivatives have shown potential antimicrobial activity against various pathogens. Studies indicate that modifications to the sulfonyl group can enhance this activity.

- Anticancer Effects : Research has demonstrated that PSCA exhibits cytotoxic effects on cancer cell lines, including U937 (human myeloid leukemia). The compound's unique structure may contribute to its ability to inhibit cell proliferation without significant cytotoxicity to normal cells.

- Anti-inflammatory Activity : Compounds derived from PSCA have been evaluated for their anti-inflammatory properties, showing promise in modulating inflammatory pathways.

Study 1: Anticancer Activity

A recent study explored the synthesis and evaluation of various this compound derivatives for their anticancer properties. The results indicated that certain modifications to the sulfonyl group significantly enhanced cytotoxicity against human leukemia cell lines while maintaining low toxicity towards normal cells .

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of PSCA against a panel of bacterial strains. The findings revealed that specific derivatives exhibited potent activity against resistant strains, suggesting that structural modifications can lead to improved antimicrobial agents.

Comparative Analysis

The biological activity of PSCA can be compared with similar compounds to highlight its unique properties:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | High | Effective against U937 leukemia cells |

| 1-Phenylcyclopropanecarboxylic acid | Low | Moderate | Lacks sulfonyl group |

| Cyclopropanecarboxylic acid | Low | Low | Simpler structure |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(phenylsulfonyl)cyclopropanecarboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclopropanation of a pre-functionalized precursor. For example, cyclopropyl intermediates can be generated via Hofmann rearrangement under acidic conditions (e.g., hydrochloric acid at pH 1) . Key parameters include:

- Temperature control : Cyclopropane stability is sensitive to thermal stress; reactions are often conducted at room temperature or under mild heating.

- Acid catalysis : Protonation of intermediates (e.g., sulfonyl groups) enhances electrophilicity, facilitating cyclization .

- Purification : Column chromatography with polar/non-polar solvent mixtures is recommended to separate stereoisomers, which are common in cyclopropane systems .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR resolve cyclopropane ring protons (δ 1.2–2.5 ppm) and sulfonyl/carboxylic acid groups (δ 7.5–8.5 ppm for aromatic protons) .

- LC-MS/MS : Validates molecular ion peaks ([M+H]) and detects hydrolytic degradation products under forced-stress conditions (e.g., high pH) .

- X-ray crystallography : Resolves stereochemical ambiguity in the cyclopropane ring and confirms sulfonyl group orientation .

Q. How should researchers handle stability challenges during storage?

- Storage conditions : Store at –20°C in airtight containers under inert gas (N or Ar) to prevent oxidation of the sulfonyl group or cyclopropane ring opening .

- pH sensitivity : Avoid prolonged exposure to strong acids/bases, as the cyclopropane ring may undergo strain-induced cleavage .

Q. What are the primary research applications of this compound?

- Medicinal chemistry : Serves as a rigid scaffold in peptidomimetics due to the cyclopropane ring’s conformational restriction .

- Materials science : The sulfonyl group enhances solubility in polar solvents, enabling use in polymer matrices .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for stereoisomeric mixtures?

- Dynamic NMR (DNMR) : Detects slow ring-flipping in cyclopropane derivatives at low temperatures, distinguishing enantiomers .

- Chiral chromatography : Use amylose- or cellulose-based columns with heptane/isopropanol gradients to separate diastereomers .

- Computational modeling : Density Functional Theory (DFT) calculates expected NMR shifts for each isomer, cross-referenced with experimental data .

Q. What strategies optimize the reaction scale without compromising cyclopropane integrity?

- Flow chemistry : Continuous microreactors minimize thermal degradation by ensuring rapid mixing and heat dissipation .

- Protecting groups : Temporarily mask the carboxylic acid (e.g., as an ethyl ester) to prevent side reactions during sulfonation .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) improve regioselectivity in cyclopropanation steps .

Q. How does computational modeling predict the compound’s reactivity in nucleophilic environments?

- Frontier Molecular Orbital (FMO) analysis : Identifies electrophilic sites (e.g., sulfonyl group) prone to nucleophilic attack .

- Molecular dynamics (MD) : Simulates solvation effects on ring strain, predicting hydrolysis rates in aqueous buffers .

Q. What experimental designs address discrepancies in reported bioactivity data for derivatives?

- Structure-activity relationship (SAR) studies : Systematically vary substituents on the phenyl ring and cyclopropane carboxy group .

- High-throughput screening (HTS) : Test derivatives against target enzymes (e.g., proteases) under standardized assay conditions .

- Meta-analysis : Reconcile conflicting data by comparing assay protocols (e.g., buffer pH, incubation time) across studies .

Q. How can environmental impact assessments be conducted given limited ecotoxicological data?

- Read-across approach : Use data from structurally similar compounds (e.g., phenylsulfonyl derivatives) to estimate biodegradability and toxicity .

- QSAR models : Predict bioaccumulation potential (logP) and aquatic toxicity based on the compound’s hydrophobicity and sulfonyl group reactivity .

Q. Methodological Notes

Propiedades

IUPAC Name |

1-(benzenesulfonyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4S/c11-9(12)10(6-7-10)15(13,14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOBIWATTBNXMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354903 | |

| Record name | 1-(phenylsulfonyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97383-41-0 | |

| Record name | 1-(phenylsulfonyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.